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Compound of Interest

Compound Name:
7-Fluoro-1-methylindoline-2,3-

dione

Cat. No.: B2571759 Get Quote

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) core is recognized as

a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of

biologically active compounds. Its unique structural and electronic properties make it an

exceptionally versatile starting point for the synthesis of novel therapeutic agents. This guide

focuses on a specific, strategically modified derivative: 7-fluoro-1-methylindoline-2,3-dione,

also known as 7-fluoro-1-methylisatin.

The introduction of a fluorine atom at the 7-position and a methyl group at the 1-position is not

arbitrary. Fluorine's high electronegativity and small size can profoundly influence a molecule's

metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2] The N-

methylation blocks hydrogen bond donation and increases lipophilicity, further tuning the

molecule's physicochemical profile.

This document serves as a comprehensive technical resource for researchers, scientists, and

drug development professionals. It provides an in-depth exploration of the synthesis,

spectroscopic characterization, reactivity, and potential applications of 7-fluoro-1-
methylindoline-2,3-dione, grounding all claims in authoritative data and established scientific

principles.

Core Physicochemical and Structural Data
7-Fluoro-1-methylindoline-2,3-dione is a fluorescent yellow solid that serves as a valuable

building block in diverse organic syntheses.[3] Its fundamental properties are summarized
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below, providing a foundational dataset for any experimental design.

Property Value Source(s)

IUPAC Name
7-fluoro-1-methyl-1H-indole-

2,3-dione
[4]

Synonyms

7-fluoro-1-methylisatin, 7-

Fluoro-1-methylindoline-2,3-

dione

[3][4]

CAS Number 875003-43-3 [3]

Molecular Formula C₉H₆FNO₂ [4]

Molecular Weight 179.15 g/mol [4]

Exact Mass 179.03825660 Da [4]

Appearance Fluorescent yellow solid [3]

Storage
Room Temperature, Sealed in

Dry
[3]

Purity Typically ≥97%

Synthesis Pathway and Experimental Protocol
The synthesis of N-alkylated, fluorinated isatins is a well-established process in organic

chemistry, typically proceeding through the cyclization of an appropriate N-substituted

isonitrosoacetanilide. The workflow is reliable and scalable, making the target compound

readily accessible for research purposes.

Synthetic Workflow Overview
The logical flow from a commercially available starting material to the final product involves

three key transformations: N-methylation of the starting aniline, formation of the α-keto oxime

intermediate, and subsequent acid-catalyzed cyclization.
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Caption: General synthetic workflow for 7-fluoro-1-methylindoline-2,3-dione.

Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for isatin

synthesis.[5][6]

Step 1: Synthesis of N-(2-Fluoro-N-methylphenyl)-2-(hydroxyimino)acetamide

Reagent Preparation: In a 500 mL round-bottom flask, prepare a solution of chloral hydrate

(0.12 mol) in 250 mL of deionized water. Add anhydrous sodium sulfate (0.95 mol).

Hydroxylamine Solution: Separately, dissolve hydroxylamine hydrochloride (0.33 mol) in 100

mL of deionized water.
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Reaction Initiation: Add a solution of N-methyl-2-fluoroaniline (0.1 mol) in 30 mL of ethanol

and 15 mL of concentrated hydrochloric acid to the main flask.

Heating and Monitoring: Heat the mixture to reflux. Add the hydroxylamine solution dropwise

over 30 minutes. Continue refluxing for an additional 1-2 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.

Work-up and Isolation: Cool the reaction mixture in an ice bath. The solid intermediate will

precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and

dry under vacuum to yield the crude isonitrosoacetanilide intermediate.

Step 2: Cyclization to 7-Fluoro-1-methylindoline-2,3-dione

Acid Catalyst: Carefully pre-heat concentrated sulfuric acid (100 mL) to 75-80°C in a large,

heavy-walled beaker or flask equipped with a mechanical stirrer.

Addition of Intermediate: Slowly add the dried intermediate from Step 1 (e.g., 30 g) in small

portions, ensuring the temperature does not exceed 90°C.

Heating: After the addition is complete, maintain the temperature at 80-90°C for an additional

10-15 minutes to ensure complete cyclization.[6]

Quenching: Carefully and slowly pour the hot acid mixture onto a large volume of crushed

ice (~750 g) with vigorous stirring. A brick-red or yellow-orange solid will precipitate.

Purification: Collect the solid by filtration and wash with cold water until the filtrate is neutral.

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or

xylene) or by column chromatography on silica gel to yield the final product.[5]

Spectroscopic Characterization: A Multi-technique
Approach
Accurate structural elucidation is paramount. The following section details the expected

spectroscopic data for 7-fluoro-1-methylindoline-2,3-dione, providing a benchmark for

characterization. While experimental spectra for this specific compound are not widely

published, the predicted values are based on data from closely related analogues.[7][8]
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Summary of Spectroscopic Data
Technique Expected Observations

¹H NMR

Aromatic region (3H, ~7.0-7.8 ppm) showing

complex multiplets due to H-F and H-H

coupling. N-CH₃ singlet (3H, ~3.2-3.5 ppm).

¹³C NMR

Two distinct C=O signals (~158 ppm for C3,

~183 ppm for C2). Aromatic carbons (~110-150

ppm) with characteristic C-F coupling splittings.

N-CH₃ signal (~28-30 ppm).

¹⁹F NMR

A single resonance, with a chemical shift highly

sensitive to solvent and electronic environment.

Provides unambiguous confirmation of

fluorination.

IR (FT-IR)

Strong, distinct C=O stretching bands (~1750

cm⁻¹ and ~1730 cm⁻¹). C-F stretching band

(~1200-1250 cm⁻¹). Aromatic C=C and C-H

stretching.

Mass Spec (MS)
Molecular Ion (M⁺) peak at m/z ≈ 179.0383,

corresponding to the exact mass of C₉H₆FNO₂.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of high-purity 7-fluoro-1-methylindoline-2,3-dione
in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Reference the

spectrum to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of

scans will be necessary to achieve an adequate signal-to-noise ratio.
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¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This experiment is

highly sensitive and can be performed rapidly.[9] The large chemical shift dispersion of ¹⁹F

NMR makes it an excellent tool for monitoring chemical transformations and ligand binding.

[10][11]

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Collect the spectrum over a typical range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS) Protocol (Electron Impact - EI)

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer via

a direct insertion probe.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected, providing the mass of the molecular ion and its fragmentation pattern.

Chemical Reactivity and Synthetic Utility
The chemical behavior of 7-fluoro-1-methylindoline-2,3-dione is dominated by the reactivity

of its dicarbonyl system, which is further modulated by the electronic effects of the fluorine

substituent.

Key Reactive Sites
The C3-ketone is the primary site for nucleophilic attack due to its higher electrophilicity

compared to the C2-amide carbonyl. The fluorine atom at the C7 position acts as an electron-

withdrawing group, which can further enhance the electrophilicity of the carbonyl carbons,

particularly C3.[12]
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C3 Carbonyl:
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Aromatic Ring:
Site for electrophilic

substitution (modulated by F)
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Caption: Key reactive centers of the 7-fluoro-1-methylindoline-2,3-dione molecule.

Characteristic Reactions
Nucleophilic Addition: The C3-carbonyl readily undergoes addition reactions with various

nucleophiles, including Grignard reagents, organolithiums, and amines, to generate 3-

substituted-3-hydroxy-1-methyl-7-fluoroindolin-2-ones.

Condensation Reactions: It can react with compounds containing active methylene groups

(e.g., malononitrile, indoles) and hydrazines/hydroxylamines at the C3 position to form a

wide array of fused heterocyclic systems and Schiff bases.

Reduction: Selective reduction of the C3-ketone can be achieved using reagents like sodium

borohydride, while stronger reducing agents such as lithium aluminum hydride can reduce

both carbonyls.[12]

The synthetic accessibility and predictable reactivity make this compound an ideal intermediate

for building molecular complexity and generating libraries of novel compounds for high-

throughput screening in drug discovery programs.[13]

Safety and Handling
Based on available safety data, 7-fluoro-1-methylindoline-2,3-dione should be handled with

appropriate care in a laboratory setting.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2571759?utm_src=pdf-body-img
https://www.benchchem.com/product/b2571759?utm_src=pdf-body
https://www.benchchem.com/product/b1296980
https://pmc.ncbi.nlm.nih.gov/articles/PMC10607100/
https://www.benchchem.com/product/b2571759?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2571759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES:

Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy

to do. Continue rinsing).

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and

a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion
7-Fluoro-1-methylindoline-2,3-dione is more than just another chemical reagent; it is a

strategically designed molecular tool. The combination of the privileged isatin scaffold with N-

methylation and C7-fluorination provides a unique set of physicochemical properties that are

highly desirable in modern medicinal chemistry. Its robust synthesis, well-defined spectroscopic

signature, and versatile reactivity make it an invaluable asset for researchers dedicated to

developing the next generation of therapeutic agents. This guide provides the foundational

knowledge required to harness the full potential of this powerful synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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